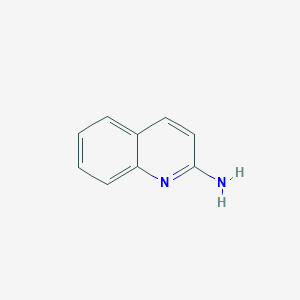

2-Aminoquinoline

概述

描述

2-Aminoquinoline is an organic compound that belongs to the class of heterocyclic aromatic amines. It consists of a quinoline ring system with an amino group attached at the second position. This compound is of significant interest due to its versatile applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The quinoline scaffold is a vital structure in drug discovery, serving as a core template for the development of various pharmacologically active compounds.

准备方法

Synthetic Routes and Reaction Conditions: 2-Aminoquinoline can be synthesized through several methods, including:

Claisen-Schmidt Condensation: This method involves the condensation of an aromatic aldehyde with a ketone in the presence of a base to form the quinoline ring system.

1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of a 1,3-dipole with a dipolarophile to form the quinoline ring.

One-Pot Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants in a single reaction vessel to form the quinoline ring.

Reductive Amination: This method involves the reduction of an imine intermediate to form the aminoquinoline.

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes and optimized reaction conditions to achieve high yields and purity. Common industrial methods include:

Transition Metal Catalyzed Reactions: These reactions use transition metal catalysts to facilitate the formation of the quinoline ring.

Metal-Free Ionic Liquid Mediated Reactions: These reactions use ionic liquids as solvents and catalysts to promote the formation of the quinoline ring.

Ultrasound Irradiation Reactions: These reactions use ultrasound energy to enhance the reaction rate and yield.

Green Reaction Protocols: These methods focus on using environmentally friendly reagents and conditions to minimize the environmental impact of the synthesis.

化学反应分析

2-Aminoquinoline undergoes various types of chemical reactions, including:

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed include quinoline N-oxide and other oxidized derivatives.

Reduction: Reduction of this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed include dihydroquinoline derivatives.

Substitution: Substitution reactions involve the replacement of the amino group with other functional groups. Common reagents used in these reactions include halogens, sulfonyl chlorides, and acyl chlorides. The major products formed include halogenated, sulfonylated, and acylated quinoline derivatives.

科学研究应用

Medicinal Chemistry Applications

1.1. Neuronal Nitric Oxide Synthase (nNOS) Inhibition

One of the primary applications of 2-aminoquinoline derivatives is their role as selective inhibitors of neuronal nitric oxide synthase (nNOS). Excessive nitric oxide production is linked to neurodegenerative disorders, making nNOS inhibition a potential therapeutic strategy. Research has demonstrated that certain this compound-based scaffolds exhibit high potency and selectivity for nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS). For instance, compounds derived from 7-substituted this compound cores have shown promising results in inhibiting nNOS with favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier permeability .

1.2. Anticancer Properties

this compound derivatives have also been explored for their anticancer properties. They interact with various cellular targets, including tyrosine kinases and DNA repair enzymes, leading to apoptosis in cancer cells. For example, studies indicate that these compounds can inhibit the activity of tyrosyl-DNA phosphodiesterase II and HDM2 ubiquitin ligase (E3), disrupting critical cellular processes associated with cancer progression. The structural modifications in this compound have been shown to enhance their efficacy against different cancer cell lines.

Biochemical Mechanisms

2.1. Mechanisms of Action

The mechanisms by which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : By binding to specific enzymes such as nNOS and tyrosine kinases, this compound disrupts normal cellular signaling pathways.

- DNA Interaction : Some derivatives have been shown to bind to DNA, affecting its repair mechanisms and promoting apoptosis in damaged cells .

- Cell Cycle Regulation : These compounds can induce cell cycle arrest, further contributing to their potential as anticancer agents.

Table 1: Summary of Mechanisms of Action for this compound Derivatives

| Mechanism | Description | Impact on Cells |

|---|---|---|

| Enzyme Inhibition | Binds to nNOS and tyrosine kinases | Reduces nitric oxide production |

| DNA Interaction | Binds to DNA and affects repair mechanisms | Induces apoptosis |

| Cell Cycle Regulation | Promotes cell cycle arrest | Prevents proliferation of cancer cells |

Recent Research Findings

Recent studies have focused on optimizing the structure of this compound derivatives to enhance their selectivity and reduce off-target effects. For instance, phenyl ether- and aniline-containing derivatives have been synthesized that improve selectivity for nNOS while minimizing interactions with other central nervous system receptors . These advancements are critical for developing safer therapeutic options for neurodegenerative diseases.

Case Studies

4.1. Case Study: Development of nNOS Inhibitors

A recent study synthesized a series of 7-phenyl-2-aminoquinolines that demonstrated up to 900-fold selectivity for human nNOS over eNOS. X-ray crystallography revealed that these compounds interact specifically with an aspartate residue unique to nNOS, confirming their potential as targeted therapeutics for conditions related to excessive nitric oxide production .

4.2. Case Study: Anticancer Activity

In vitro studies have shown that certain this compound derivatives can significantly inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of apoptotic pathways mediated by their interaction with key regulatory proteins involved in cell survival.

作用机制

The mechanism of action of 2-aminoquinoline involves its interaction with various molecular targets and pathways. In medicinal chemistry, it acts by inhibiting enzymes or interfering with biological processes essential for the survival of pathogens. For example, in antimalarial applications, it interferes with the parasite’s ability to detoxify heme, leading to the accumulation of toxic heme and the death of the parasite.

相似化合物的比较

2-Aminoquinoline can be compared with other similar compounds such as:

Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold but has different substituents.

Amodiaquine: Another antimalarial drug with a similar structure but different pharmacological properties.

Primaquine: An antimalarial drug that also contains the quinoline scaffold but has a different mechanism of action.

The uniqueness of this compound lies in its versatile applications and the ease with which it can be functionalized to develop a wide range of pharmacologically active compounds.

生物活性

2-Aminoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimalarial and anticancer applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound derivatives, emphasizing their mechanisms of action and therapeutic potential.

1. Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Claisen-Schmidt Condensation : This method involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound, which can subsequently be transformed into this compound.

- 1,3-Dipolar Cycloaddition : This approach utilizes dipolarophiles and dipoles to create quinoline structures efficiently.

Recent studies have reported high-yield syntheses that facilitate the production of various derivatives, enhancing the scope for biological testing .

2.1 Antimalarial Activity

This compound derivatives have shown promising antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. The following table summarizes key findings from recent studies:

These compounds exhibit varying degrees of activity based on their structural modifications. For instance, the incorporation of specific side chains has been linked to enhanced binding affinity to heme and DNA, crucial for their antiplasmodial activity .

2.2 Anticancer Activity

In addition to their antimalarial effects, some this compound derivatives have demonstrated anticancer properties. For example:

- VU-WS113 : A derivative that has been evaluated for its cytotoxic effects against various cancer cell lines, showing significant promise in inhibiting tumor growth .

The mechanism often involves the induction of apoptosis in cancer cells, with studies indicating that these compounds can disrupt cellular processes essential for cancer cell survival.

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Key observations include:

- Basic Amino Side Chains : Essential for antiplasmodial activity; modifications that retain basicity tend to enhance bioactivity .

- Hydrophobic Interactions : The presence of hydrophobic groups improves membrane permeability and target binding.

Molecular docking studies have revealed stabilizing interactions between these compounds and biological targets such as Pf DHFR (dihydrofolate reductase), which is vital for folate metabolism in Plasmodium species .

4. Case Studies

Several case studies highlight the therapeutic potential of 2-aminoquinolines:

- Study on Hybrid Compounds : Research showed that hybrid compounds combining aminoquinolines with other pharmacophores exhibited superior antiplasmodial activity compared to their individual components. The most effective hybrids demonstrated IC50 values significantly lower than traditional treatments like chloroquine .

- Antitumor Activity Evaluation : A study on VU-WS113 indicated potent cytotoxicity against several cancer cell lines, suggesting a dual role for aminoquinolines as both antimalarial and anticancer agents .

属性

IUPAC Name |

quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMNJUJAKQGROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060381 | |

| Record name | 2-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

580-22-3, 31135-62-3 | |

| Record name | 2-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinolinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9M8HW75Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131.5 - 132.5 °C | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-aminoquinoline a promising scaffold for targeting Src Homology 3 (SH3) domains?

A1: this compound represents a unique class of entirely small-molecule ligands capable of binding to SH3 domains. [] This is significant because SH3 domains are crucial for protein-protein interactions involved in various cellular processes, making them attractive therapeutic targets. []

Q2: How does the position of substituents on the this compound ring affect its binding affinity to the Tec SH3 domain?

A2: Research indicates that 6-substituted 2-aminoquinolines exhibit significantly higher binding affinity to the Tec SH3 domain compared to unsubstituted or 5- and 7-substituted analogs. [, ] This suggests a crucial role of the 6th position in achieving optimal interactions within the binding pocket. [, ]

Q3: Does N-benzylation of this compound influence its interaction with SH3 domains?

A3: While N-benzylation slightly reduces the binding affinity to the Tec SH3 domain compared to unsubstituted this compound, evidence suggests that the benzylic substituents might form additional contacts with the SH3 domain surface. [] This finding opens avenues for further exploration and optimization of ligand binding. []

Q4: How does this compound exert its inhibitory effect on neuronal nitric oxide synthase (nNOS)?

A4: 2-Aminoquinolines act as potent nNOS inhibitors by mimicking the interactions of the natural substrate, l-arginine, within the enzyme's active site. [] X-ray crystallography reveals that specific structural features of 2-aminoquinolines facilitate key interactions with a conserved glutamate residue, crucial for nNOS inhibition. []

Q5: Can this compound derivatives target specific nNOS residues not found in other nitric oxide synthase isoforms?

A5: Yes, research demonstrates that 7-phenyl-2-aminoquinolines can interact with an nNOS-specific aspartate residue absent in other isoforms like eNOS. [] This interaction, confirmed by X-ray crystallography and mutagenesis studies, contributes to the impressive selectivity of these compounds towards nNOS. []

Q6: How does this compound impact articular cartilage degradation in a rat model of osteoarthritis?

A6: Studies reveal that this compound effectively prevents articular cartilage damage in osteoarthritis rats. [] This protective effect is attributed to its ability to inhibit the expression of inflammatory cytokines, downregulate NF-κB activation, and suppress the levels of pro-inflammatory mediators like PGE2, MMP-13, and substance P. []

Q7: Does this compound demonstrate therapeutic potential in a mouse model of Parkinson's disease?

A7: Yes, this compound exhibits promising results in a mouse model of Parkinson's disease induced by MPTP. [] Treatment with this compound effectively reduces motor deficits, inhibits astrocyte apoptosis triggered by MPP+, and regulates the Bax/Bcl-2 ratio by targeting JNK phosphorylation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。